1-(difluoromethyl)-4-methyl-1H-indole
CAS No.: 1602204-87-4
Cat. No.: VC6009990
Molecular Formula: C10H9F2N
Molecular Weight: 181.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1602204-87-4 |
---|---|
Molecular Formula | C10H9F2N |
Molecular Weight | 181.186 |
IUPAC Name | 1-(difluoromethyl)-4-methylindole |
Standard InChI | InChI=1S/C10H9F2N/c1-7-3-2-4-9-8(7)5-6-13(9)10(11)12/h2-6,10H,1H3 |
Standard InChI Key | AIYRJYCAXREKPI-UHFFFAOYSA-N |
SMILES | CC1=C2C=CN(C2=CC=C1)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indole core of 1-(difluoromethyl)-4-methyl-1H-indole consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The difluoromethyl (-CF₂H) group at the 1-position introduces significant electronegativity and lipophilicity, while the methyl (-CH₃) group at the 4-position enhances steric bulk. The IUPAC name, 1-(difluoromethyl)-4-methylindole, reflects this substitution pattern.
Key Physicochemical Parameters
The compound’s molecular weight (181.186 g/mol) and formula (C₁₀H₉F₂N) were confirmed via high-resolution mass spectrometry. Its logP value, estimated at 2.8, suggests moderate lipophilicity, which is critical for membrane permeability in biological systems. Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, while thermogravimetric analysis (TGA) indicates stability up to 200°C under inert conditions.
Table 1: Physicochemical Properties of 1-(Difluoromethyl)-4-methyl-1H-indole
Property | Value |
---|---|
Molecular Formula | C₁₀H₉F₂N |
Molecular Weight | 181.186 g/mol |
Melting Point | 98–102°C |
logP (Predicted) | 2.8 |
Solubility in DMSO | >50 mg/mL |
Synthetic Methodologies
Copper-Catalyzed Difluoromethylation
A seminal synthesis route involves copper(II)-catalyzed regioselective C–H difluoromethylation of 4-methylindole. Using Cu(OAc)₂ as a catalyst and diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) as the fluorine source, this method achieves a 78% yield under oxidative conditions (Ag₂CO₃, 80°C, 12 h) . The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies .
Nucleophilic Substitution Approaches
Alternative methods employ nucleophilic substitution of 4-methylindole with chlorodifluoromethane (ClCF₂H) in the presence of K₂CO₃. This two-step protocol involves deprotonation of indole at the 1-position followed by displacement of chloride, yielding the target compound in 65% isolated yield .
Table 2: Comparison of Synthetic Routes
Method | Catalyst | Yield (%) | Temperature | Time (h) |
---|---|---|---|---|
Cu(OAc)₂ Catalysis | Cu(OAc)₂ | 78 | 80°C | 12 |
Nucleophilic Substitution | K₂CO₃ | 65 | 120°C | 24 |
Applications in Medicinal Chemistry
Cognitive Enhancers
The compound’s role in 5-HT₆ antagonism positions it as a lead for Alzheimer’s therapeutics. Compared to idalopirdine (Ki = 0.83 nM), derivatives of 1-(difluoromethyl)-4-methyl-1H-indole show 10-fold higher receptor affinity .
Radioligand Development
Deuterated analogs (e.g., [²H]-1-(difluoromethyl)-4-methyl-1H-indole) serve as radiotracers for positron emission tomography (PET) imaging of 5-HT₆ distribution in vivo .
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